molecular formula C13H17N B12315163 4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B12315163
M. Wt: 187.28 g/mol
InChI Key: ZYTYWRZPBAHJLV-UHFFFAOYSA-N
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Description

4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a carbazole derivative featuring a partially hydrogenated bicyclic structure with a methyl substituent at the 4a position. This compound belongs to the hexahydrocarbazole family, characterized by a fused indoline-carbazole framework. Its unique structure imparts high electron-donating capacity and conformational flexibility, making it a valuable building block in optoelectronic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole

InChI

InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3

InChI Key

ZYTYWRZPBAHJLV-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a foundational route for constructing the carbazole core. This method involves cyclizing phenylhydrazones derived from ketones under acidic conditions. For 4a-methyl derivatives, 2-methylcyclohexanone serves as the ketone precursor.

Procedure:

  • Phenylhydrazone Formation : 2-Methylcyclohexanone reacts with phenylhydrazine in ethanol under reflux, forming the corresponding phenylhydrazone.
  • Cyclization : The phenylhydrazone undergoes acid-catalyzed cyclization (e.g., using HCl or polyphosphoric acid) at elevated temperatures (100–120°C), yielding 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole.
  • Reduction : Subsequent hydrogenation or borohydride reduction saturates the remaining double bonds, producing the hexahydro derivative.
Key Data:
  • Yield : ~70% for the tetrahydro intermediate.
  • Stereochemical Control : The reaction preserves the 4a-methyl configuration, but subsequent reductions may influence ring junction stereochemistry.

Organometallic Alkylation

Grignard Reagent Addition

Grignard reagents (RMgX) react with tetrahydrocarbazole precursors in the presence of CuCl to introduce substituents at the 9a position while retaining the 4a-methyl group.

Procedure:
  • Substrate Preparation : 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole is dissolved in dry toluene.
  • Reagent Addition : Grignard reagent (e.g., MeMgBr, BuMgCl) is added at −10°C under inert atmosphere.
  • Catalysis : CuCl (10 mol%) facilitates a radical-mediated alkylation, selectively producing cis-4a,9a-dialkyl derivatives.
Key Data:
  • Yield : 60–85% for alkylated products.
  • Stereoselectivity : Exclusive formation of cis-ring junctions due to radical recombination dynamics.

Organolithium Reagent Addition

Organolithium reagents (RLi) enable direct functionalization of the carbazole nitrogen or aromatic ring.

Procedure:
  • Lithiation : Tetrahydrocarbazole is treated with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate.
  • Electrophilic Quench : Alkyl halides or carbonyl compounds are added to introduce substituents.
Example:
  • Methylation : Using methyl iodide, the 4a-methyl group is introduced via SN2 displacement.
Key Data:
  • Temperature : Reactions conducted at −10°C to prevent side reactions.
  • Solvent : Anhydrous toluene or THF ensures reagent stability.

Catalytic Hydrogenation

Catalytic hydrogenation is pivotal for reducing aromatic or partially saturated carbazoles to hexahydro derivatives.

Procedure:

  • Substrate : 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole.
  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel.
  • Conditions : H₂ gas (1–3 atm) in ethanol or ethyl acetate at 25–50°C.
Key Data:
  • Yield : >90% for full saturation.
  • Stereochemistry : Hydrogenation typically proceeds with retention of the 4a-methyl configuration.

Sodium Borohydride Reduction

Selective reduction of ketone intermediates or unsaturated bonds is achieved using NaBH₄.

Procedure:

  • Substrate : 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole.
  • Reagent : NaBH₄ in methanol or THF at 0–25°C.
  • Workup : Acidic quenching (HCl) followed by extraction.
Key Data:
  • Yield : 75–85% for hexahydro products.
  • Regioselectivity : NaBH₄ preferentially reduces conjugated double bonds over isolated ones.

Industrial Production Methods

Scalable synthesis focuses on cost efficiency and purity:

Continuous Flow Hydrogenation

  • Reactor Type : Fixed-bed flow reactors with Pd/C catalysts.
  • Conditions : 50–100°C, 10–20 bar H₂, residence time <1 hour.
  • Advantages : Higher throughput (>1 kg/day) and reduced catalyst deactivation.

Crystallization Optimization

  • Solvent Systems : Ethanol/water or heptane/ethyl acetate mixtures achieve >99% purity.
  • Yield Loss : <5% during recrystallization.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Reagents/Conditions
Fischer Indole 70 Moderate Medium Phenylhydrazine, HCl, 120°C
Grignard Alkylation 85 High (cis) Low RMgX, CuCl, −10°C
Catalytic Hydrogenation 90 High High Pd/C, H₂, 50°C
NaBH₄ Reduction 80 Moderate Medium NaBH₄, MeOH, 25°C

Chemical Reactions Analysis

Types of Reactions: 4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

  • **

Biological Activity

4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS Number: 53155-47-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₁₃H₁₇N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 53155-47-8
  • Structural Characteristics : The compound features a carbazole core with a methyl group at the 4a position, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.

Neuroprotective Effects

Carbazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For instance, studies have indicated that certain carbazole compounds can protect neuronal cells from oxidative stress and apoptosis . The specific neuroprotective mechanisms often involve modulation of signaling pathways associated with inflammation and neuronal survival.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of carbazole derivatives suggest that they may possess activity against various bacterial strains. Specific testing on related compounds has shown efficacy against Gram-positive and Gram-negative bacteria . However, detailed studies specifically targeting this compound are necessary to confirm these effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with carbazole derivatives:

StudyFindings
Investigated the synthesis of hexahydrocarbazole derivatives and their biological activities. Found potential anticancer properties linked to structural modifications.
Explored the neuroprotective effects of carbazole derivatives against oxidative stress in neuronal cells. Suggested pathways involved in protection.
Reviewed antimicrobial activities of various carbazole compounds with implications for drug development against resistant bacterial strains.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that derivatives of 4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole exhibit significant pharmacological activities. These compounds have been studied for their potential as:

  • Antidepressants : Certain carbazole derivatives have shown activity in modulating neurotransmitter systems, which may contribute to antidepressant effects.
  • Anticancer Agents : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Activity
A study investigated the anticancer properties of a related compound derived from this compound. The results demonstrated a promising IC50 value against specific cancer cell lines, indicating potential for further development as an anticancer agent .

Materials Science

Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has led to materials that exhibit improved resistance to environmental degradation.

Table 1: Comparison of Material Properties

PropertyStandard PolymerPolymer with 4a-Methyl-Carbazole
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Degradation Rate (%)155

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It has been employed in:

  • Cross-Coupling Reactions : The compound acts as a nucleophile in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
  • Synthesis of Heterocycles : Its structure allows for the formation of various heterocyclic compounds through cyclization reactions.

Comparison with Similar Compounds

9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Structural Differences :

  • Substitution at the 9-position with a p-tolyl group instead of a methyl group at 4a.
  • Retains the hexahydrocarbazole core but introduces an aromatic substituent for enhanced electron delocalization.

Functional Comparisons :

  • OLED Performance: In D-A-D (donor-acceptor-donor) dyes, this derivative exhibits red-shifted electroluminescence (EL) maxima (500–600 nm) compared to carbazole analogs. The bulky p-tolyl group suppresses aggregation, achieving a quantum yield of 62.6% in cyclohexane .
  • DSSC Applications: Demonstrated comparable power conversion efficiency (PCE) to 4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indolyl-based dyes (e.g., TIM2 vs. TIM4), highlighting flexibility in donor-acceptor design .

Table 1: Optoelectronic Properties of Carbazole Derivatives

Compound Emission Max (nm) Quantum Yield (%) OLED Efficiency (Cd/A) DSSC PCE (%)
4a-Methyl-hexahydrocarbazole N/A N/A N/A ~6.5*
9-(p-Tolyl)-hexahydrocarbazole 580–600 62.6 0.85 ~7.0
Carbazole (unmodified) 450–500 50–60 0.70 ~5.8

*Estimated based on analogous DSSC studies .

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Structural Differences :

  • Methyl substitution at the 6-position instead of 4a.
  • Alters electronic density distribution across the carbazole ring.

Functional Implications :

  • Limited optoelectronic data, but positional isomerism likely affects charge transfer kinetics and solubility. Biological studies of similar N-substituted carbazoles show antimicrobial activity, though this is less relevant for optoelectronic uses .

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indolyl

Structural Differences :

  • Cyclopentaindole core instead of hexahydrocarbazole.
  • Similar donor capacity but distinct steric constraints.

Functional Comparisons :

  • DSSC Performance: Achieves PCE values (~7.0%) nearly identical to 9-(p-tolyl)-hexahydrocarbazole-based dyes, suggesting interchangeable donor units in DSSC design .

Substituent Effects on Performance

Chalcogen Atom Substitution in Acceptor Units

  • In D-A-D dyes, replacing oxygen with sulfur or selenium in benzochalcogenadiazole acceptors red-shifts emission (e.g., from 550 nm to 580 nm) without significantly reducing quantum yield .
  • Example: Derivatives with selenium show broader absorption spectra, advantageous for solar cell applications .

Steric and Electronic Modulation

  • Bulky substituents (e.g., p-tolyl or 2-ethylhexyl) improve solubility and reduce aggregation in OLEDs .
  • Methyl groups at different positions (4a vs. 6) influence HOMO levels; 4a-methylation enhances electron donation compared to carbazole .

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